3-Fluoro-1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s versatility for further applications.
Scientific Research Applications
3-Fluoro-1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to potent biological effects. The benzoxazole moiety may interact with specific amino acid residues in the target protein, modulating its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,3-benzoxazol-2-amine: A related compound with a similar benzoxazole structure but lacking the pyrrolidine and carboxamide groups.
Paliperidone: A compound with a benzisoxazole structure, used as an antipsychotic medication.
Uniqueness
3-Fluoro-1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide stands out due to its dual fluorine atoms and the combination of benzoxazole and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11F2N3O2 |
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Molecular Weight |
267.23 g/mol |
IUPAC Name |
3-fluoro-1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H11F2N3O2/c13-7-1-2-8-9(5-7)19-11(16-8)17-4-3-12(14,6-17)10(15)18/h1-2,5H,3-4,6H2,(H2,15,18) |
InChI Key |
GBCVVFAZMIZCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
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